1,2,4,5-Tetrakis((1H-pyrazol-1-yl)methyl)benzene
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Overview
Description
1,2,4,5-Tetrakis((1H-pyrazol-1-yl)methyl)benzene is a complex organic compound that features a benzene ring substituted with four pyrazolyl-methyl groups at the 1, 2, 4, and 5 positions. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming stable complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrakis((1H-pyrazol-1-yl)methyl)benzene typically involves the reaction of 1,2,4,5-tetrakis(bromomethyl)benzene with pyrazole in the presence of a base. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions . The general reaction scheme is as follows:
1,2,4,5-tetrakis(bromomethyl)benzene+4pyrazole→this compound+4HBr
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrakis((1H-pyrazol-1-yl)methyl)benzene can undergo various chemical reactions, including:
Coordination Reactions: It forms complexes with metal ions, such as chromium, through coordination bonds.
Substitution Reactions: The pyrazolyl groups can participate in substitution reactions, where the hydrogen atoms on the pyrazole rings are replaced by other substituents.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as chromium(III) chloride in solvents like THF, with the reaction often facilitated by heating.
Substitution Reactions: Can involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Coordination Complexes: Such as [Cr2L(THF)2Cl6], where L is this compound.
Substituted Pyrazoles: Depending on the substituents introduced during substitution reactions.
Scientific Research Applications
1,2,4,5-Tetrakis((1H-pyrazol-1-yl)methyl)benzene has several applications in scientific research:
Coordination Chemistry: Used as a ligand to form stable metal complexes, which are studied for their catalytic properties in polymerization reactions.
Material Science: The metal complexes formed with this ligand are investigated for their potential use in creating new materials with unique properties.
Biological Studies:
Mechanism of Action
The primary mechanism of action for 1,2,4,5-Tetrakis((1H-pyrazol-1-yl)methyl)benzene involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. The pyrazolyl groups donate electron density to the metal center, stabilizing the complex and influencing its reactivity. This coordination can affect various molecular pathways, depending on the metal ion involved .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrakis(imidazol-1-ylmethyl)benzene: Similar structure but with imidazole rings instead of pyrazole.
1,2,4,5-Tetrakis(triazol-1-ylmethyl)benzene: Contains triazole rings instead of pyrazole.
Uniqueness
1,2,4,5-Tetrakis((1H-pyrazol-1-yl)methyl)benzene is unique due to the specific electronic and steric properties imparted by the pyrazole rings. These properties influence the stability and reactivity of the metal complexes formed, making it a valuable ligand in coordination chemistry .
Properties
Molecular Formula |
C22H22N8 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-[[2,4,5-tris(pyrazol-1-ylmethyl)phenyl]methyl]pyrazole |
InChI |
InChI=1S/C22H22N8/c1-5-23-27(9-1)15-19-13-21(17-29-11-3-7-25-29)22(18-30-12-4-8-26-30)14-20(19)16-28-10-2-6-24-28/h1-14H,15-18H2 |
InChI Key |
QVZPQYHVLUBBNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CC2=CC(=C(C=C2CN3C=CC=N3)CN4C=CC=N4)CN5C=CC=N5 |
Origin of Product |
United States |
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